molecular formula C22H20N2O5 B187591 7-Ethyl-10-hydroxycamptothecin CAS No. 113015-38-6

7-Ethyl-10-hydroxycamptothecin

Cat. No.: B187591
CAS No.: 113015-38-6
M. Wt: 392.4 g/mol
InChI Key: FJHBVJOVLFPMQE-QFIPXVFZSA-N
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Description

SN-38, also known as 7-ethyl-10-hydroxycamptothecin, is an antineoplastic drug and the active metabolite of irinotecan, a topoisomerase I inhibitor. It is derived from camptothecin and has shown significant cytotoxic activity against various cancer cell lines. SN-38 is known to be 1000 times more potent than irinotecan itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

SN-38 is synthesized from camptothecin through a series of chemical reactions. The primary synthetic route involves the selective hydroxylation of camptothecin at the 10th position to yield 10-hydroxycamptothecin, followed by ethylation at the 7th position to produce SN-38. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the hydroxylation and ethylation processes .

Industrial Production Methods

Industrial production of SN-38 often employs advanced techniques such as single protein encapsulation (SPE) technology to improve its pharmacokinetics and antitumor efficacy. This method involves encapsulating SN-38 in human serum albumin to enhance its solubility and stability, making it more effective for clinical applications .

Chemical Reactions Analysis

Types of Reactions

SN-38 undergoes various chemical reactions, including:

    Oxidation: SN-38 can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: SN-38 can undergo nucleophilic substitution reactions at the 10th position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of SN-38, such as quinone derivatives from oxidation and dihydro derivatives from reduction .

Scientific Research Applications

SN-38 has a wide range of scientific research applications, including:

Mechanism of Action

SN-38 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. It stabilizes the transient cleavable complex between DNA and topoisomerase I, preventing the re-ligation of the DNA strand and leading to the accumulation of single-strand breaks. This results in cell cycle arrest and apoptosis. SN-38 also interacts with toll-like receptor 4 (TLR4), inhibiting the acute inflammatory response .

Comparison with Similar Compounds

SN-38 is compared with other topoisomerase I inhibitors, such as:

SN-38’s uniqueness lies in its high potency and ability to be encapsulated in drug delivery systems to enhance its clinical efficacy.

Properties

IUPAC Name

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBVJOVLFPMQE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040399
Record name 7-Ethyl-10-hydroxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The entrapment of SN-38 in lipsomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor.
Record name 7-ethyl-10-hydroxycamptothecin
Source DrugBank
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CAS No.

86639-52-3
Record name 7-Ethyl-10-hydroxycamptothecin
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URL https://commonchemistry.cas.org/detail?cas_rn=86639-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethyl-10-hydroxycamptothecin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-ethyl-10-hydroxycamptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Ethyl-10-hydroxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
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Record name 7-ETHYL-10-HYDROXYCAMPTOTHECIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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